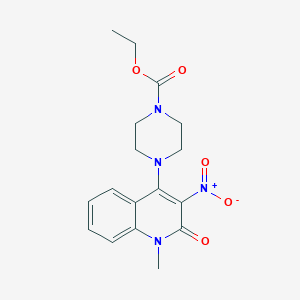

Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

Description

The compound Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate features a quinoline core substituted with a methyl group at position 1, a nitro group at position 3, and an oxo group at position 2. The piperazine ring is esterified with an ethyl carboxylate group at position 3. Piperazine-carboxylate esters, meanwhile, are common pharmacophores in drug design due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

ethyl 4-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-3-26-17(23)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)18(2)16(22)15(14)21(24)25/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSLQLDJZFPBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The nitration step introduces the nitro group, and subsequent reactions with piperazine and ethyl chloroformate yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scale and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also a focus in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in different biological activities.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydrazines.

Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of quinoline derivatives is well-documented. This compound has shown potential in antimicrobial, antiviral, and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is being explored for its therapeutic properties. Its derivatives have been studied for their potential use in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets. The nitro group and the piperazine ring play crucial roles in binding to biological targets, such as enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

Physicochemical Properties

- Solubility : The nitro and oxo groups in the target compound may reduce solubility compared to chloro or indole analogs, necessitating formulation optimization.

- Stability : Nitro groups are prone to photodegradation, requiring stability studies under controlled lighting .

Biological Activity

Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 332.308 g/mol. The compound features a piperazine ring and a quinoline derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.308 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that derivatives of the quinoline structure exhibit potent antimicrobial properties. Specifically, compounds similar to Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine have shown effectiveness against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism typically involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Antitumor Effects

A study highlighted the antitumor potential of quinoline derivatives in xenograft models. Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine was evaluated for its efficacy in reducing tumor size and exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HepG2 cells . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure–Activity Relationship (SAR)

The biological activity of Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine has been studied through various SAR analyses. Modifications on the piperazine ring and the quinoline core have been shown to enhance potency and selectivity against target enzymes. For instance, substituents that increase lipophilicity often correlate with improved bioavailability and cellular uptake .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving quinoline derivatives, Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine was tested against standard bacterial strains. The compound demonstrated an IC50 value of 0.0017 μM against E. coli DNA gyrase, indicating strong inhibitory activity .

Case Study 2: Anticancer Activity

In vivo studies using Karpas-422 xenograft models revealed that dosages of 160 mg/kg BID resulted in significant tumor reduction. Analysis showed a reduction in H3K27me3 levels by approximately 47% compared to control groups, suggesting effective modulation of epigenetic markers associated with tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.